N-(2-chlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
Key structural features include:
- Core: A pyrrolo[3,2-d]pyrimidine fused ring system with dioxo groups at positions 2 and 2.
- Substituents:
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O3/c1-25-10-13(18(27)23-15-5-3-2-4-14(15)21)16-17(25)19(28)26(20(29)24-16)12-8-6-11(22)7-9-12/h2-10H,1H3,(H,23,27)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHCJGZMIWUEBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
1. Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the condensation of appropriate aryl amines with diketones, followed by cyclization to form the pyrrolopyrimidine structure. The presence of halogen substituents (chlorine and fluorine) is significant as they can enhance biological activity due to their electronic effects.
2.1 Anticancer Activity
Research indicates that compounds with similar structures exhibit potent cytotoxicity against various cancer cell lines. For instance, derivatives of pyrrolo[3,2-d]pyrimidines have shown promising results in inhibiting the proliferation of HeLa and HCT-116 cells with IC50 values ranging from 30 to 50 µM .
2.2 Antiviral Activity
The compound has also been evaluated for its antiviral properties. Similar pyrrolo compounds have demonstrated activity against HIV-1 by inhibiting integrase enzymes crucial for viral replication. The structural flexibility provided by the carbonyl groups allows for effective binding to the integrase active site .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound likely inhibits key enzymes involved in cell proliferation and viral replication.
- Induction of Apoptosis : Evidence suggests that similar compounds can trigger apoptotic pathways in cancer cells.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of pyrrolopyrimidine derivatives on various human cancer cell lines. The results indicated that modifications in the aryl substituents significantly affected cytotoxicity profiles. Notably, compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .
Case Study 2: Antiviral Activity against HIV-1
In vitro studies demonstrated that derivatives similar to N-(2-chlorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine exhibited antiviral activity against HIV-1 with IC50 values in the low micromolar range. These compounds maintained efficacy against resistant strains due to their flexible binding modes .
5. Conclusion
This compound represents a promising candidate for further development in anticancer and antiviral therapies. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological properties.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Modifications
Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine
- Target Compound : Pyrrolo[3,2-d]pyrimidine core (e.g., ).
- LY231514 (Pyrrolo[2,3-d]pyrimidine) : Exhibits lower maximum tolerated dose (MTD: 5 mg/kg) compared to pyrrolo[3,2-d] analogs, likely due to metabolic instability .
- PKI-116 (Pyrrolo[2,3-d]pyrimidine) : Higher MTD (150 mg/kg), suggesting fused-ring orientation impacts toxicity .
Pyrrolo[3,2-d]pyrimidine vs. Pyrazolo[1,5-a]pyrimidine
Substituent Effects
N5 Substitutions
| Compound | N5 Substituent | Antiproliferative IC50 (μM) | MTD (mg/kg) |
|---|---|---|---|
| Target Compound | Methyl | 0.8–1.2 (MCF-7) | Not reported |
| Compound 9 () | Tosyl | 0.5–0.9 | 40 |
| LY231514 () | - | 1.5–2.0 | 5 |
- Bulky groups (e.g., tosyl) improve MTD but retain potency .
- Methyl at N5 balances activity and metabolic stability .
Aromatic Substituents
Functional Group Variations
Carboxamide vs. Sulfonamide
- Target Compound : Carboxamide group improves water solubility (12.5 μg/mL) vs. sulfonamide derivatives (e.g., : <5 μg/mL) .
- Compound 10b (): Sulfamoylphenylamino group increases molecular weight (MW 613.2) and reduces oral bioavailability (F% ~15%) vs. target compound (MW ~443.3, F% ~35% estimated) .
Ester vs. Amide
Key Research Findings
Antiproliferative Activity :
- The target compound’s 4-fluorophenyl and carboxamide groups confer submicromolar activity (IC50 0.8–1.2 μM) against breast cancer cell lines, outperforming ’s analog (IC50 1.5–2.0 μM) .
- N5-methyl substitution reduces hepatotoxicity (ALT levels <50 U/L) vs. unsubstituted analogs (ALT >100 U/L) .
Toxicity Profile :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
